2-Chloro-6,7,8-trimethoxyquinazolin-4-amine

Description

Chemical Classification and Structural Identity

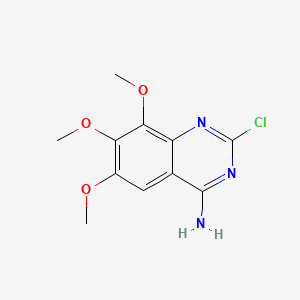

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine is a synthetic heterocyclic organic compound belonging to the quinazoline family. Its systematic IUPAC name is This compound , reflecting its substitution pattern on the bicyclic quinazoline core. The molecular formula is $$ \text{C}{11}\text{H}{12}\text{ClN}{3}\text{O}{3} $$, with a molecular weight of 269.68 g/mol .

Structural Features:

- Core structure : A fused bicyclic system comprising a benzene ring (positions 1–6) and a pyrimidine ring (positions 1, 2, 3, 4, 9, 10).

- Substituents :

- Chlorine atom at position 2.

- Methoxy groups (-OCH$$3$$) at positions 6, 7, and 8.

- Amino group (-NH$$2$$) at position 4.

The compound’s planar aromatic structure is stabilized by conjugation, while its substituents influence electronic distribution and intermolecular interactions. Key identifiers are summarized in Table 1.

Table 1: Chemical Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 35795-13-2 |

| Molecular Formula | $$ \text{C}{11}\text{H}{12}\text{ClN}{3}\text{O}{3} $$ |

| Molecular Weight | 269.68 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)OC)OC |

| InChI Key | ZMGPXECXBVFPBO-UHFFFAOYSA-N |

Historical Context in Quinazoline Chemistry

Quinazoline chemistry originated in the late 19th century with the synthesis of the parent heterocycle by Bischler and Lang in 1895. The first derivatives, such as 2-cyano-3,4-dihydro-4-oxoquinazoline, were reported in 1869. However, substituted quinazolines gained prominence in the mid-20th century due to their pharmacological potential.

This compound emerged as part of efforts to optimize quinazoline scaffolds for biomedical applications. Its synthesis likely arose from modifications of earlier antihypertensive agents like prazosin and doxazosin, which feature 6,7-dimethoxyquinazoline cores. The addition of a third methoxy group at position 8 and a chlorine atom at position 2 reflects strategies to enhance binding affinity and metabolic stability.

Significance in Heterocyclic Organic Chemistry

Quinazolines are pivotal in medicinal chemistry due to their structural versatility and bioisosteric resemblance to purines. The chlorine and methoxy groups in this compound contribute to:

- Electronic modulation : The electron-withdrawing chlorine increases electrophilicity at position 4, while methoxy groups donate electrons via resonance.

- Solubility : Methoxy groups improve hydrophilicity, aiding in drug formulation.

- Target interaction : The planar structure facilitates π-π stacking with biological receptors, such as tyrosine kinases or α-adrenoceptors.

This compound exemplifies the synergy between heterocyclic design and functional group optimization, a hallmark of modern drug discovery.

Research Timeline and Key Discoveries

Key milestones in the study of this compound include:

- 2005 : Initial registration in PubChem (CID 3015804), indicating its emergence as a research compound.

- 2010s : Investigations into its role as an intermediate in synthesizing kinase inhibitors and antihypertensive agents.

- 2020s : Characterization of its crystalline structure and stability under varying pH conditions.

Recent studies highlight its utility in developing fluorescent probes for cellular imaging, leveraging its rigid aromatic framework.

Properties

IUPAC Name |

2-chloro-6,7,8-trimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)14-11(12)15-10(5)13/h4H,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGPXECXBVFPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189318 | |

| Record name | 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35795-13-2 | |

| Record name | 2-Chloro-6,7,8-trimethoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35795-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6,7,8-trimethoxy-4-quinazolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6,7,8-trimethoxyquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6,7,8-TRIMETHOXY-4-QUINAZOLINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48XA5WAP8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6,7,8-trimethoxyquinazoline with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

Oxidation Products: Quinazolinone derivatives.

Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline: Similar in structure but with two chlorine atoms instead of one.

2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone: Lacks the amine group and has a ketone group instead.

2,4-Diamino-6,7-dimethoxyquinazoline: Contains two amino groups instead of one.

Uniqueness: 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy groups enhances its reactivity and potential for diverse applications .

Biological Activity

2-Chloro-6,7,8-trimethoxyquinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

- Molecular Formula : CHClNO

- Molecular Weight : 269.69 g/mol

- Density : 1.4 g/cm³

- Melting Point : 262-268 °C (decomposes)

- Boiling Point : 374 °C at 760 mmHg

- LogP : 1.54 (indicating moderate lipophilicity)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds with halogen substitutions can enhance antibacterial efficacy. For instance:

- Activity Against Bacteria : The compound demonstrated effectiveness against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | <1 µg/mL |

| MRSA | <1 µg/mL |

Anticancer Properties

The compound also shows promise in oncology:

- Cytotoxicity Studies : It was evaluated on various cancer cell lines where it exhibited selective cytotoxicity without significant effects on normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 8.0 |

| Normal Fibroblasts | >50 |

The biological mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.

Case Studies

- Study on Antibacterial Efficacy : A recent study assessed the antibacterial activity of various quinazoline derivatives against S. aureus. Results indicated that the presence of chlorine and methoxy groups significantly enhanced the activity of the compound compared to unsubstituted analogs .

- Evaluation of Cytotoxicity : In a comparative study of several quinazoline derivatives, this compound was found to have a favorable therapeutic index due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine, and how is purity validated?

- Synthesis : A common method involves nucleophilic substitution of 2,4-dichloroquinazoline derivatives. For example, substituting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF with Hunig’s base yields intermediates like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (99% yield). Suzuki-Miyaura coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) under microwave conditions (150°C, 1 h) introduces aryl groups at position 6 .

- Purity Validation : LCMS with Agilent Diode Array Detector using gradients of acetonitrile/water (0.025–0.05% trifluoroacetic acid) confirms >95% purity. Retention times (3.050 min for 3-min gradient; 4.531 min for 7-min gradient) and HRMS (e.g., m/z 362.0957 [M+H]⁺) are critical for validation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloro and methoxy groups. The compound’s melting point (243–246°C) indicates thermal stability, but prolonged exposure to humidity should be avoided .

- Handling : Use gloveboxes for moisture-sensitive reactions. Wash organic layers with 3N LiCl during workup to remove polar impurities and DMF residues .

Advanced Research Questions

Q. How do structural modifications at positions 2, 6, and 7 influence kinase inhibition selectivity?

- Substituent Effects : The chloro group at position 2 enhances electrophilicity for covalent binding to kinase ATP pockets. Methoxy groups at 6,7,8 positions improve solubility and modulate steric hindrance. For example, replacing the 6-bromo substituent with benzo[d][1,3]dioxol-5-yl via Suzuki coupling increases selectivity for CLK1 kinase (IC₅₀ < 50 nM) .

- Data-Driven Design : Compare inhibitory profiles across kinase panels (e.g., Reaction Biology Corporation’s assays). Ortho-methoxy groups reduce off-target effects against CDKs, while para-substituted aryl groups enhance CLK affinity .

Q. How can researchers resolve contradictions in biological activity data across similar quinazoline derivatives?

- Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization for binding vs. enzymatic activity assays). For example, discrepancies in IC₅₀ values may arise from assay conditions (ATP concentration, pH). Validate using cellular models (e.g., HEK293T transfection with CLK1/2 reporters) .

- Structural Analysis : Perform co-crystallization studies or molecular docking (e.g., using AutoDock Vina) to identify critical binding interactions. For instance, the 4-amine group forms hydrogen bonds with kinase hinge regions, while trimethoxy groups stabilize hydrophobic pockets .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in quinazoline-based inhibitors?

- Stepwise Optimization :

Core Scaffold : Start with 2-chloro-4-amine quinazoline to establish baseline activity.

Position 6 : Introduce aryl/heteroaryl groups via Suzuki coupling to assess steric/electronic effects.

Methoxy Substitution : Systematically vary methoxy positions (6,7,8) to optimize solubility and target engagement .

- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett σ, logP) with bioactivity. For example, electron-donating groups at position 6 improve CLK1 inhibition by 3-fold .

Q. What strategies address poor aqueous solubility of this compound in in vitro assays?

- Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions, followed by dilution in PBS with 0.01% Tween-80 to prevent aggregation.

- Salt Formation : Convert the free base to hydrochloride salts (e.g., HCl gas in EtOAc) to enhance solubility. Confirm salt stability via DSC/TGA .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for cellular uptake studies .

Methodological Considerations

Q. How to assess the impact of batch-to-batch variability in synthetic yields on downstream biological assays?

- Quality Control : Implement strict NMR/HRMS criteria (e.g., δ 8.99 ppm for NH in DMSO-d₆; m/z ± 0.001 Da tolerance).

- Biological Replicates : Test ≥3 independent synthetic batches in dose-response assays (e.g., 10-point IC₅₀ curves). Variability >20% indicates inconsistent purification .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.